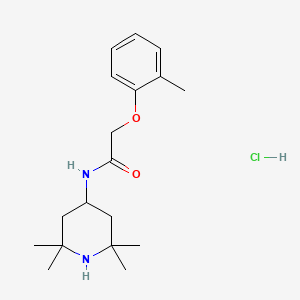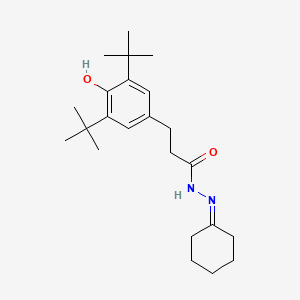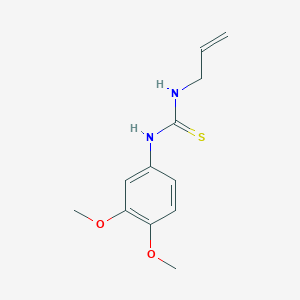
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as MTAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate certain biological processes. In
作用机制
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride works by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to modulate the activity of certain receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to have antioxidant properties, which may help to protect against oxidative stress. In addition, 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride in lab experiments is its ability to modulate the activity of certain enzymes and receptors, which makes it a potential candidate for drug discovery research. However, one limitation of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is its relatively low potency, which may make it less effective than other compounds in certain applications.
未来方向
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in drug discovery research, particularly in the development of new drugs for the treatment of cognitive disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, as well as its potential limitations and drawbacks.
合成方法
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride can be synthesized through a multistep process that involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine hydrochloride to form 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride hydrochloride.
科学研究应用
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to have a modulatory effect on the activity of certain enzymes and receptors, making it a potential candidate for drug discovery research. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-8-6-7-9-15(13)22-12-16(21)19-14-10-17(2,3)20-18(4,5)11-14;/h6-9,14,20H,10-12H2,1-5H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWQHNFKYSZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(NC(C2)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)


![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)

![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![[1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)